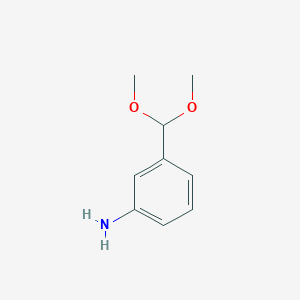

3-(Dimethoxymethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMCNJBSTUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283171 | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-37-9 | |

| Record name | NSC30208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethoxymethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethoxymethyl)aniline is a versatile aromatic amine that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a masked aldehyde functionality in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical applications in the synthesis of bioactive molecules.

Introduction: The Strategic Advantage of a Masked Aldehyde

In the landscape of drug discovery and development, the strategic introduction of functional groups is paramount. This compound emerges as a reagent of significant interest due to the presence of a dimethyl acetal group at the meta-position relative to the amino group. This acetal serves as a stable protecting group for a formyl (-CHO) functionality, which can be unmasked under specific acidic conditions. This latent reactivity allows for sequential chemical modifications, where the aniline moiety can first participate in reactions such as N-alkylation, acylation, or transition metal-catalyzed cross-coupling, followed by the deprotection of the acetal to reveal the aldehyde for subsequent cyclization or condensation reactions. This strategic unmasking is a powerful tool for the efficient construction of complex molecular architectures.

Molecular Structure and Chemical Properties

This compound is characterized by a benzene ring substituted with an amino group and a dimethoxymethyl group.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | 53663-37-9 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Boiling Point | Not experimentally determined; predicted to be in the range of 250-280 °C | |

| Melting Point | Not experimentally determined | [2] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |

Spectral Data (Predicted):

-

¹H NMR (in CDCl₃):

-

Aromatic protons: δ 6.7-7.2 ppm (multiplet, 4H)

-

Acetal methoxy protons: δ ~3.3 ppm (singlet, 6H)

-

Acetal methine proton: δ ~5.3 ppm (singlet, 1H)

-

Amine protons: δ ~3.7 ppm (broad singlet, 2H)

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons: δ 110-150 ppm (6 signals)

-

Acetal carbon: δ ~103 ppm

-

Methoxy carbons: δ ~53 ppm

-

Synthesis of this compound: A Practical Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-nitrobenzaldehyde.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step 1: Acetalization of 3-Nitrobenzaldehyde

The first step involves the protection of the aldehyde group of 3-nitrobenzaldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction.[3][4]

Experimental Protocol:

-

To a solution of 3-nitrobenzaldehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.01-0.05 equivalents) or a few drops of concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The formation of water as a byproduct can be managed by using a Dean-Stark apparatus if refluxing.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the acid catalyst with a mild base such as sodium bicarbonate or triethylamine.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-nitrobenzaldehyde dimethyl acetal, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

The nitro group of 3-nitrobenzaldehyde dimethyl acetal is then reduced to an amine to yield the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol:

-

Dissolve 3-nitrobenzaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Aniline Moiety:

The amino group is nucleophilic and can undergo a variety of transformations, including:

-

N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, direct electrophilic substitution can be challenging due to the high reactivity and potential for over-reaction. Protection of the amino group as an amide is often employed to moderate its reactivity.

-

Transition Metal-Catalyzed Cross-Coupling: The aniline can participate in Buchwald-Hartwig amination and other cross-coupling reactions.

Reactions Involving the Acetal Group (Masked Aldehyde):

The dimethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde in the presence of an acid catalyst and water. This unmasking allows for subsequent reactions of the aldehyde, such as:

-

Reductive Amination: Reaction with another amine in the presence of a reducing agent to form a new secondary amine.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Cyclization Reactions: The aldehyde can participate in intramolecular cyclization reactions, a key strategy in the synthesis of heterocyclic compounds.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolds

Aniline derivatives are crucial components of many kinase inhibitors, which are a major class of anticancer drugs.[6][7][8] The 3-amino-benzaldehyde scaffold, accessible from this compound, is a valuable synthon for the construction of various heterocyclic cores found in these inhibitors.

Illustrative Synthetic Pathway: Synthesis of a Quinoline Core

Quinolines are a prominent heterocyclic scaffold in many kinase inhibitors.[7] A common strategy for their synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound provides a convenient entry point to the required ortho-aminoaryl aldehyde precursor.

Reaction Scheme:

Caption: A plausible synthetic route to a substituted quinoline scaffold from this compound.

Conceptual Experimental Protocol:

-

Protection of the Amine: React this compound with an acylating agent (e.g., acetic anhydride) to form the corresponding acetamide. This protects the amino group and moderates its reactivity.

-

Deprotection of the Aldehyde: Treat the resulting acetamide with aqueous acid to hydrolyze the dimethyl acetal to the aldehyde.

-

Friedländer Annulation: Condense the N-(3-formylphenyl)acetamide with a suitable methylene ketone (e.g., ethyl acetoacetate) in the presence of a base (e.g., sodium ethoxide) or acid catalyst to construct the quinoline ring system.

-

Deprotection of the Amine (if necessary): The protecting group on the nitrogen can be removed to provide the final quinoline scaffold, which can be further functionalized.

This example illustrates the strategic utility of this compound, where the differential reactivity of its functional groups allows for a controlled and efficient synthesis of a complex, biologically relevant molecule.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, its handling precautions can be inferred from data on similar aniline derivatives.[1][3] Aniline and its derivatives are generally toxic and should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Exposure Routes: Avoid inhalation, ingestion, and skin contact. Aniline derivatives can be absorbed through the skin.

-

In case of Exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive amino group and a masked aldehyde functionality provides a powerful platform for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. A thorough understanding of its chemical properties, synthesis, and reactivity allows researchers to strategically incorporate this synthon into their synthetic routes, enabling the efficient development of novel drug candidates and other bioactive compounds.

References

Sources

- 1. This compound | C9H13NO2 | CID 232571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(Dimethoxymethyl)aniline (CAS: 53663-37-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethoxymethyl)aniline (CAS: 53663-37-9), a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document elucidates its chemical and physical properties, provides a detailed, validated synthesis protocol, and explores its primary application as a precursor in the synthesis of quinoline derivatives through established name reactions. Spectroscopic data is presented and interpreted to aid in compound identification and characterization. Furthermore, this guide discusses the mechanistic underpinnings of its key reactions and outlines essential safety and handling procedures.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known as 3-aminobenzaldehyde dimethyl acetal, is an aromatic amine featuring a protected aldehyde functional group. This unique structural arrangement makes it a valuable synthon, particularly in the construction of heterocyclic scaffolds that form the core of many pharmacologically active compounds. The aniline moiety serves as a nucleophile and a directing group in electrophilic aromatic substitution, while the dimethoxymethyl group acts as a stable, masked aldehyde. This latent aldehyde can be deprotected under acidic conditions to participate in cyclization reactions, most notably in the synthesis of quinolines.

The quinoline motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antimalarial properties.[1][2][3][4] The ability to introduce substituents onto the aniline ring of this compound allows for the generation of a library of quinoline derivatives with tailored pharmacological profiles. This guide will delve into the practical synthesis and application of this key intermediate, providing researchers with the necessary information to effectively utilize it in their discovery and development workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 53663-37-9 | [5] |

| Molecular Formula | C₉H₁₃NO₂ | [5] |

| Molecular Weight | 167.21 g/mol | [5] |

| Appearance | Light-yellow liquid | [6] |

| Boiling Point | 123-124 °C at 4 mmHg; 110-112 °C at 1.5 mmHg | [6] |

| IUPAC Name | This compound | [5] |

| Synonyms | m-Aminobenzaldehyde dimethyl acetal, 3-Aminobenzaldehyde dimethyl acetal | [5] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

δ ~6.6-7.2 ppm (m, 4H): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern leads to a complex multiplet.

-

δ ~5.3 ppm (s, 1H): This singlet is characteristic of the acetal proton (-CH(OCH₃)₂).

-

δ ~3.6 ppm (br s, 2H): This broad singlet is indicative of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~3.3 ppm (s, 6H): This sharp singlet corresponds to the six equivalent protons of the two methoxy groups (-OCH₃).

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

δ ~147 ppm: Aromatic carbon attached to the amino group (C-NH₂).

-

δ ~139 ppm: Aromatic carbon attached to the dimethoxymethyl group.

-

δ ~113-129 ppm: Remaining four aromatic carbons.

-

δ ~103 ppm: Acetal carbon (-C H(OCH₃)₂).

-

δ ~53 ppm: Methoxy carbons (-OC H₃).

2.2.3. Infrared (IR) Spectroscopy

-

~3300-3500 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2800-3000 cm⁻¹: C-H stretching of the methoxy and acetal groups.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~1050-1150 cm⁻¹: C-O stretching of the acetal.

Synthesis of this compound

The most reliable and widely cited method for the preparation of this compound is the catalytic hydrogenation of m-nitrobenzaldehyde dimethyl acetal. The following protocol is adapted from Organic Syntheses, a trusted source for detailed and reproducible synthetic procedures.[6]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of m-Nitrobenzaldehyde Dimethyl Acetal

This protocol details the reduction of the nitro group to an amine while preserving the acetal functionality.[6]

Materials and Equipment:

-

m-Nitrobenzaldehyde dimethyl acetal

-

Anhydrous methanol

-

Raney nickel catalyst

-

High-pressure hydrogenation apparatus (e.g., Parr shaker or steel bomb)

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Charging the Reactor: In a high-pressure steel bomb or a similar hydrogenation vessel, place 295 g (1.5 moles) of m-nitrobenzaldehyde dimethyl acetal, 250 mL of anhydrous methanol, and one tablespoon of Raney nickel catalyst.

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of approximately 1000 psi.

-

Reaction Initiation: Begin agitation (shaking) and heat the reactor to about 40 °C. At this point, discontinue external heating. The exothermic hydrogenation reaction will cause the temperature to rise to approximately 70-80 °C. Caution: The temperature should be maintained below 85 °C to prevent hydrogenolysis of the acetal group.[6]

-

Monitoring Hydrogen Uptake: The reaction is rapid, and the theoretical amount of hydrogen (4.5 moles) should be absorbed in about 1.5 hours. If the pressure drops significantly, repressurize the vessel with hydrogen as needed.

-

Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and carefully open the vessel.

-

Catalyst Removal: Transfer the reaction mixture to a beaker and rinse the reactor with a small amount of methanol. Remove the Raney nickel catalyst by filtration. Caution: The catalyst may be pyrophoric upon exposure to air when dry; keep it wet with a solvent.[6]

-

Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the methanol.

-

Purification: Purify the resulting crude product by vacuum distillation. Collect the fraction boiling at 123–124 °C/4 mmHg or 110–112 °C/1.5 mmHg.

Expected Yield: 168–196 g (67–78%).[6]

Applications in Heterocyclic Synthesis: The Gateway to Quinolines

The primary utility of this compound lies in its role as a precursor to quinolines. The acetal group serves as a protected form of an aldehyde, which can be unmasked in situ under acidic conditions to participate in cyclization reactions with a suitable carbonyl compound.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone) to form a quinoline.[7][8][9][10][11][12] When using this compound, the reaction is typically carried out under acidic conditions which facilitate both the deprotection of the acetal to the corresponding 2-aminobenzaldehyde and the subsequent cyclization.

4.1.1. Generalized Reaction Mechanism

Caption: Generalized mechanism of the Friedländer synthesis using this compound.

4.1.2. Representative Experimental Protocol: Synthesis of a Substituted Quinoline

The following is a representative protocol for the Friedländer synthesis using this compound and a ketone, such as cyclohexanone. Specific conditions may require optimization depending on the substrate.

Materials and Equipment:

-

This compound

-

Cyclohexanone (or other ketone with α-methylene protons)

-

Acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or iodine)[7][11][12]

-

Solvent (e.g., toluene, ethanol)

-

Reaction flask with reflux condenser and Dean-Stark trap (if removing water)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), the ketone (1.1 equivalents), and the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][13][14][15] In the context of this compound, this reaction can be adapted where the α,β-unsaturated carbonyl is generated in situ.

4.2.1. Generalized Reaction Mechanism

The mechanism is complex and can involve Michael addition, cyclization, and oxidation steps.[7][13]

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of quinoline-based scaffolds. Its bifunctional nature, combining a nucleophilic aniline with a protected aldehyde, allows for a range of synthetic transformations. The reliable synthesis of this compound, coupled with its utility in powerful name reactions like the Friedländer and Doebner-von Miller syntheses, makes it an essential tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable its effective application in the development of novel therapeutic agents.

References

- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

-

Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. Retrieved from [Link]

- Jadhav, S. B., & Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Mini reviews in medicinal chemistry.

-

SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 37–201.

-

Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Journal of Organic Chemistry, 71(17), 6592-5.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemrj.org [chemrj.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]

- 15. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(dimethoxymethyl)aniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(dimethoxymethyl)aniline

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 3-aminobenzaldehyde dimethyl acetal, is a valuable bifunctional organic compound. Its structure incorporates a primary aromatic amine and a protected aldehyde (as a dimethyl acetal), making it a versatile intermediate in the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems. The acetal group serves as a stable protecting group for the more reactive aldehyde, allowing for selective reactions at the aniline moiety before deprotection and subsequent derivatization.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental principles and corroborated with empirical data, offering researchers a reliable reference for compound verification.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons, the amine (NH₂) protons, the single acetal proton, and the six equivalent methoxy protons.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t, J ≈ 7.8 Hz | 1H | Ar-H (H-5) |

| ~6.80 | m | 2H | Ar-H (H-2, H-6) |

| ~6.65 | m | 1H | Ar-H (H-4) |

| ~5.30 | s | 1H | -CH (OCH₃)₂ |

| ~3.65 | br s | 2H | -NH ₂ |

| ~3.30 | s | 6H | -CH(OCH ₃)₂ |

Note: Chemical shifts are predictive and based on analysis of similar structures, such as 3-aminobenzyl alcohol and other substituted anilines. Actual experimental values may vary slightly.[1]

Interpretation and Experimental Rationale:

-

Aromatic Protons (δ 6.6-7.2): The protons on the benzene ring appear in the typical aromatic region. The meta-substitution pattern leads to a complex splitting pattern. The proton at the H-5 position, situated between two other protons, is expected to appear as a triplet. The remaining aromatic protons (H-2, H-4, H-6) will appear as complex multiplets due to overlapping signals.

-

Amine Protons (δ ~3.65): The two protons of the primary amine typically appear as a broad singlet.[2][3] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration. A D₂O exchange experiment would confirm this assignment; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the NH₂ signal would disappear.

-

Acetal Proton (δ ~5.30): The single proton on the acetal carbon (-CH (OCH₃)₂) is significantly deshielded by the two adjacent electronegative oxygen atoms, causing it to appear downfield as a sharp singlet. Its lack of coupling confirms it has no adjacent protons.

-

Methoxy Protons (δ ~3.30): The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. They therefore appear as a single, sharp singlet that integrates to 6H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | Ar-C -NH₂ (C-3) |

| ~138.5 | Ar-C -CH(OCH₃)₂ (C-1) |

| ~129.5 | Ar-C H (C-5) |

| ~118.0 | Ar-C H (C-6) |

| ~115.5 | Ar-C H (C-2) |

| ~114.0 | Ar-C H (C-4) |

| ~103.0 | -C H(OCH₃)₂ |

| ~53.0 | -OC H₃ |

Note: Chemical shifts are predictive and based on data from analogous structures like aniline and various benzaldehyde acetals.[1][4]

Interpretation and Experimental Rationale:

-

Aromatic Carbons (δ 114-147): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating amine group (C-3) is shielded but appears downfield at ~146.5 ppm, a characteristic value for a carbon bearing a nitrogen in an aromatic ring.[3] The carbon bearing the acetal group (C-1) is also downfield. The remaining four CH carbons appear within the expected aromatic range.

-

Acetal Carbon (δ ~103.0): This carbon is highly deshielded by its two oxygen substituents, placing its resonance significantly downfield, typically just above 100 ppm.

-

Methoxy Carbons (δ ~53.0): The two equivalent methoxy carbons appear as a single peak in the upfield region, characteristic of sp³-hybridized carbons attached to an oxygen atom.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Weigh approximately 10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice as it is a common solvent for many organic molecules and has a well-defined residual peak for calibration.[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity and resolution.

-

¹H Acquisition: A standard one-pulse experiment is performed. Typically, 8 to 16 scans are sufficient for a high-quality spectrum, with a relaxation delay of 1-2 seconds between scans.

-

¹³C Acquisition: A proton-decoupled experiment is run to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more), with a relaxation delay of 2-5 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shift axis is calibrated relative to TMS (0 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6] Peak integration is performed for the ¹H spectrum, and all peaks in both spectra are assigned to their respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450–3350 | Medium, two sharp bands | N-H asymmetric & symmetric stretching (primary amine) |

| 3050–3010 | Medium-Weak | Aromatic C-H stretching |

| 2960–2850 | Medium | Aliphatic C-H stretching (methoxy & acetal) |

| 1620–1580 | Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1335–1250 | Strong | Aromatic C-N stretching |

| 1200–1020 | Strong, multiple bands | C-O stretching (acetal) |

Interpretation and Experimental Rationale:

-

N-H Stretching (3450–3350 cm⁻¹): The most diagnostic feature for a primary amine is the presence of two distinct, sharp peaks in this region.[2][7] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms the presence of the -NH₂ group.[8]

-

C-N Stretching (~1300 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond gives rise to a strong absorption in this region.[7]

-

C-O Stretching (1200–1020 cm⁻¹): The acetal functional group is characterized by several strong bands in the fingerprint region. These complex absorptions arise from the asymmetric and symmetric C-O-C stretching vibrations of the dimethoxymethyl group.[9]

-

Aromatic and Aliphatic C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³-hybridized C-H bonds of the methoxy and acetal groups.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

-

Sample Application: Place one to two drops of liquid this compound directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal using isopropanol and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₁₃NO₂, Molecular Weight: 167.20 g/mol ), Electron Ionization (EI) is a common technique.[10][11]

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Ion | Neutral Loss |

| 167 | Moderate | [M]⁺ | - |

| 136 | High | [M - OCH₃]⁺ | •OCH₃ |

| 106 | High | [M - OCH₃ - CH₂O]⁺ | •OCH₃, CH₂O |

| 92 | Moderate | [M - CH(OCH₃)₂]⁺ | •CH(OCH₃)₂ |

| 77 | Moderate | [C₆H₅]⁺ | - |

Note: Fragmentation data is based on typical fragmentation pathways and data from the PubChem database.[10]

Interpretation of Fragmentation Pattern:

The fragmentation process begins when a high-energy electron strikes the molecule, ejecting another electron to form a radical cation, the molecular ion ([M]⁺, m/z 167) .[12] This ion is energetically unstable and breaks down into smaller, more stable fragments.[13]

-

Loss of a Methoxy Radical (m/z 136): A common and favorable fragmentation for acetals is the alpha-cleavage, leading to the loss of a methoxy radical (•OCH₃, mass 31). This results in a stable, resonance-stabilized cation at m/z 136, which is often a very intense peak.

-

Formation of m/z 106: The fragment at m/z 136 can undergo further fragmentation by losing a molecule of formaldehyde (CH₂O, mass 30), yielding the peak at m/z 106. This is a common subsequent fragmentation for ions of this type.

-

Loss of the Acetal Group (m/z 92): Cleavage of the bond between the aromatic ring and the acetal carbon results in the loss of the •CH(OCH₃)₂ radical (mass 75), leaving an aminophenyl radical cation at m/z 92.

-

Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is characteristic of many benzene derivatives, corresponding to the phenyl cation [C₆H₅]⁺.

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Setup: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp (e.g., from 50°C to 250°C) to separate the analyte from any impurities or solvent.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of 70 eV electrons (standard for EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying all unique proton and carbon environments. IR spectroscopy confirms the presence of the key primary amine and acetal functional groups. Finally, mass spectrometry establishes the correct molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as a foundational resource for researchers, enabling confident identification and quality control for this important synthetic building block.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

OpenStax. (2023). Spectroscopy of Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232571, this compound. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. [Link]

-

Supplementary Information for Catalytic Hydroboration of Imines. (n.d.). [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Chemical Block. (2016). N-(2,3-dimethoxybenzyl)-3-methylaniline Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. [Link]

-

Mol-Instincts. (2025). This compound. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex. (n.d.). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum for Aniline. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum for Aniline. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum for N,N-Dimethylaniline. [Link]

-

Supporting Information for Direct Methylation of N-methylaniline. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

All 'Bout Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. [Link]

-

Sławiński, J., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. MDPI. [Link]

-

ResearchGate. (n.d.). Diazotization of p-aminobenzaldehyde. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Gauthier, D. A., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H13NO2 | CID 232571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 3-(Dimethoxymethyl)aniline from 3-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, field-proven methodology for the two-step synthesis of 3-(dimethoxymethyl)aniline, a valuable building block in pharmaceutical and materials science, starting from 3-nitrobenzaldehyde. The synthesis involves an initial acid-catalyzed acetal protection of the aldehyde functionality, followed by a chemoselective reduction of the nitro group. This document elucidates the causal mechanisms behind experimental choices, offers detailed, self-validating protocols, and emphasizes critical safety considerations. The guide is structured to empower researchers with the expertise required to successfully and safely execute this synthesis, ensuring high yield and purity of the final product.

Introduction: Synthetic Strategy and Rationale

This compound is a versatile bifunctional molecule, incorporating a masked aldehyde (as a dimethyl acetal) and a primary aromatic amine. This substitution pattern makes it a key intermediate for the synthesis of complex heterocyclic systems, dyes, and pharmacologically active compounds.[1] Its direct synthesis requires a strategic approach due to the presence of two reactive functional groups that are often incompatible with common reagents.

The starting material, 3-nitrobenzaldehyde, is an economical and readily available precursor.[2] However, the aldehyde group is susceptible to reduction under the very conditions typically used to convert a nitro group into an amine.[3] Therefore, a direct reduction of 3-nitrobenzaldehyde would likely yield a mixture of products, including the corresponding amino alcohol or other over-reduced species.

To circumvent this, a two-step synthetic strategy is employed:

-

Protection: The aldehyde group is first "protected" by converting it into a more stable dimethyl acetal. Acetals are stable under the basic and neutral conditions often used for nitro group reductions.[4]

-

Reduction: The nitro group of the protected intermediate is then selectively reduced to an amine, leaving the acetal untouched.

This guide details robust protocols for both stages of this transformation, providing the scientific reasoning for each procedural step.

Overall Synthetic Workflow

The transformation from 3-nitrobenzaldehyde to this compound is a sequential process of protection followed by reduction. The workflow is designed to isolate and verify the intermediate before proceeding to the final step, ensuring a controlled and efficient synthesis.

Caption: Overall two-step synthetic workflow.

Step 1: Protection of the Aldehyde Group

The first critical step is the chemoselective protection of the aldehyde in 3-nitrobenzaldehyde as a dimethyl acetal. This transformation renders the carbonyl group inert to the subsequent reduction conditions.

Principle and Mechanistic Insight

Acetal formation is an acid-catalyzed equilibrium reaction between an aldehyde (or ketone) and an alcohol.[5] To ensure a high yield of the acetal, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (in this case, methanol), which also serves as the solvent, or by removing the water formed during the reaction.[5]

The mechanism proceeds via protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation, which is then trapped by a second molecule of methanol to yield the final acetal after deprotonation.

Caption: Reaction mechanism for acetal formation.

Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde Dimethyl Acetal

This protocol is adapted from established procedures for acetal synthesis.[6]

Table 1: Reagents for Acetal Protection

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |

| 3-Nitrobenzaldehyde | 151.12 | 15.1 g | 0.10 | Starting material |

| Methanol (anhydrous) | 32.04 | 75 mL | ~1.85 | Reagent and solvent |

| Hydrochloric Acid (conc.) | 36.46 | ~1 mL | - | Catalyst |

| Sodium Methoxide Solution | - | As needed | - | For neutralization |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.10 mol) of 3-nitrobenzaldehyde in 75 mL of anhydrous methanol.

-

Catalyst Addition: To the stirred solution, add 1 mL of concentrated hydrochloric acid. Note: The reaction is catalyzed by acid. If nitrous fumes are observed from the starting material (indicating residual nitric acid from its synthesis), less or no additional acid may be needed.[6]

-

Reaction: Seal the flask and stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 24-48 hours, though some procedures suggest allowing it to stand for up to 5 days.[6]

-

Neutralization: Once the starting material is consumed, carefully add a solution of sodium methoxide in methanol dropwise until the mixture is just alkaline to litmus paper. This step quenches the acid catalyst.

-

Work-up:

-

Remove the bulk of the methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-nitrobenzaldehyde dimethyl acetal as a light-yellow oil or solid.[7][8]

-

-

Purification: The crude product is often sufficiently pure for the next step. If higher purity is required, it can be purified by vacuum distillation (b.p. 141–143°C at 8 mmHg).[6]

Step 2: Reduction of the Nitro Group

With the aldehyde protected, the focus shifts to the selective reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is critical to ensure the stability of the acetal functional group.

Selection of Reducing Agent and Rationale

While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction[9][10], it can sometimes be too harsh and may cleave the acetal, especially under acidic conditions. Metal-based reductions offer a milder and highly effective alternative.

-

Tin(II) Chloride (SnCl₂): This is an excellent choice for this transformation. It provides a mild and chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[9] The reaction is typically carried out in an alcoholic solvent like ethanol.

-

Iron (Fe) or Tin (Sn) Metal in Acid: These are classic, robust, and cost-effective methods for nitro group reduction.[11][12][13] The reaction proceeds through a series of electron and proton transfers.[11][12] A subsequent basic work-up is required to neutralize the acid and liberate the free aniline from its ammonium salt.[11]

This guide will focus on the Tin(II) chloride method due to its mild conditions and high selectivity.

Mechanistic Insight: Reduction with Tin Salts

The reduction of a nitro group by a metal reductant like tin is a multi-step process involving a sequence of proton-coupled electron transfers.[11][12] The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[11][12] The tin(II) salt acts as the electron donor, becoming oxidized to tin(IV) in the process.[14]

Caption: Simplified pathway for nitro group reduction.

Experimental Protocol: Synthesis of this compound

Table 2: Reagents for Nitro Group Reduction

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |

| 3-Nitrobenzaldehyde Dimethyl Acetal | 197.19 | 10.0 g | 0.051 | Starting material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 34.5 g | 0.153 | Reducing agent (~3 equiv.) |

| Ethanol (Absolute) | 46.07 | 150 mL | - | Solvent |

| Sodium Hydroxide (aq. solution) | 40.00 | As needed | - | For work-up |

| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.051 mol) of 3-nitrobenzaldehyde dimethyl acetal in 150 mL of absolute ethanol.

-

Addition of Reductant: To this solution, add 34.5 g (0.153 mol) of tin(II) chloride dihydrate in portions. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain it for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~200 g).

-

Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 6 M NaOH) with vigorous stirring until the pH of the mixture is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides and liberate the free aniline.

-

Filter the mixture through a pad of celite to remove the inorganic precipitates. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Results |

| Molecular Formula | C₉H₁₃NO₂[1] |

| Molar Mass | 167.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid/oil |

| ¹H NMR (CDCl₃) | δ ~6.6-7.2 (m, 4H, Ar-H), 5.3 (s, 1H, CH(OMe)₂), 3.6 (br s, 2H, NH₂), 3.3 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~147 (C-NH₂), ~138 (C-CH), ~129 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), ~103 (CH(OMe)₂), ~53 (OCH₃) |

| IR (neat, cm⁻¹) | ~3450, 3360 (N-H stretch, primary amine), ~3050 (Ar C-H stretch), ~2950, 2830 (Aliphatic C-H stretch), ~1620, 1590 (C=C stretch, aromatic), ~1120, 1060 (C-O stretch, acetal)[1][15] |

| Mass Spec (EI) | m/z (%): 167 (M⁺), 136 ([M-OCH₃]⁺), 106 ([M-CH(OCH₃)₂]⁺)[1] |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Nitrobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18][19] Avoid creating dust.[18][20]

-

Methanol: Flammable liquid and toxic if swallowed, inhaled, or in contact with skin.

-

Concentrated Acids (HCl): Highly corrosive. Handle with extreme care.

-

Tin(II) Chloride: Corrosive and may cause sensitization.[14] The reduction reaction can be exothermic.

-

Aniline Derivatives: Aromatic amines are toxic and should be handled with care, as they can be absorbed through the skin.

-

Work-up: The neutralization step with sodium hydroxide is highly exothermic and should be performed with cooling.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Vertex AI Search.

- Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

- 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C

- 3-NITRO BENZALDEHYDE (M-NITRO BENZALDEHYDE).

- 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY D

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- This compound | C9H13NO2 | CID 232571. PubChem - NIH.

- Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. oc-praktikum.de.

- SAFETY DATA SHEET: 3-Nitrobenzaldehyde. Thermo Fisher Scientific.

- Nitroarom

- Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH.

- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Reduction of nitro compounds. Wikipedia.

- Reactions of Aniline. Chemistry Steps.

- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing).

- reduction of nitro groups to anilines. YouTube.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube.

- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium c

- A Comparative Guide to Catalytic Systems for the Hydrogen

- Hydrogen. Organic Chemistry Portal.

- 3-Nitrobenzaldehyde dimethyl acetal. Biosynth.

- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.

- 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301. PubChem - NIH.

- 3-NITROBENZALDEHYDE DIMETHYL ACETAL AldrichCPR. Sigma-Aldrich.

- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure.

- Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline.

- Supporting Inform

- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

- Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold c

- N-(3-Nitrobenzylidene)aniline. PMC - NIH.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...

- Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Science Publishing Group.

- This compound. ChemSrc.

- Synthesis of m-nitrobenzaldehyde derivative.

Sources

- 1. This compound | C9H13NO2 | CID 232571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biosynth.com [biosynth.com]

- 8. 3-NITROBENZALDEHYDE DIMETHYL ACETAL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 15. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Reactivity of Aniline and Dimethoxymethyl Functional Groups: A Synthesis-Oriented Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aniline and dimethoxymethyl functional groups, with a particular focus on their intramolecular interactions, which are pivotal in the synthesis of heterocyclic scaffolds relevant to drug discovery. As a senior application scientist, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and the design of robust synthetic protocols. We will delve into the nucleophilic and electrophilic nature of aniline, the role of the dimethoxymethyl group as a latent aldehyde, and the powerful Pictet-Spengler reaction that unites these functionalities in the construction of tetrahydroquinolines. This guide is structured to provide both a deep mechanistic understanding and practical, actionable experimental methodologies for professionals in the chemical and pharmaceutical sciences.

The Aniline Moiety: A Versatile Nucleophile and Aromatic Building Block

The aniline functional group, an amino group attached to a benzene ring, is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[1] Its reactivity is a nuanced interplay of the nitrogen's lone pair and the aromatic π-system.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic character to aniline.[2] However, compared to aliphatic amines, aniline is a significantly weaker base (pKaH of anilinium ion is ~4.6).[3] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair into the benzene ring's π-system, which can be visualized through resonance structures. This delocalization also slightly diminishes the nitrogen's nucleophilicity compared to its aliphatic counterparts, though it remains a potent nucleophile capable of attacking a variety of electrophiles.[3][4]

The nucleophilicity of substituted anilines is predictably influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.

Electrophilic Aromatic Substitution: A Double-Edged Sword

The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[4][5][6] This is due to the resonance-donating effect of the nitrogen lone pair, which enriches the electron density at the ortho and para positions.[6][7] This high reactivity, however, can be a significant challenge, often leading to poly-substitution and oxidation side products.[8][9]

For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield the 2,4,6-tribromoaniline precipitate.[3][5] To achieve mono-substitution, the reactivity of the amino group must be attenuated. This is commonly accomplished by acylation, converting the highly activating -NH₂ group into a moderately activating -NHC(O)R group (an anilide).[9][10][11] The acetyl group, for example, can be readily removed by hydrolysis after the desired EAS reaction has been performed.[9]

Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring.[4][5]

Oxidation Sensitivity

Anilines are highly susceptible to oxidation, often by air, leading to the formation of colored impurities.[3] Strong oxidizing agents can lead to a variety of products, including nitrobenzene, azobenzene, and quinones.[3][12] This sensitivity necessitates careful handling and purification of aniline and its derivatives, and often requires conducting reactions under an inert atmosphere.

The Dimethoxymethyl Group: A Stable Aldehyde Precursor

The dimethoxymethyl group, -CH(OCH₃)₂, is a dimethyl acetal of a formyl group. Acetals are generally stable functional groups, particularly under neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones.[10][13]

Formation and Stability

Dimethyl acetals are typically formed by the acid-catalyzed reaction of an aldehyde with two equivalents of methanol.[13] The reaction is reversible, and to drive it to completion, water must be removed.[10]

The stability of the acetal linkage is its key feature. It is unreactive towards nucleophiles, bases, and many oxidizing and reducing agents.[13] This robustness allows for chemical transformations to be carried out on other parts of a molecule without affecting the latent aldehyde functionality.

Deprotection: The Gateway to Reactivity

The defining reaction of the dimethoxymethyl group is its hydrolysis back to the parent aldehyde under acidic conditions, typically in the presence of water.[13][14] This controlled release of a reactive aldehyde is a cornerstone of its utility in multi-step synthesis. The mechanism involves protonation of one of the methoxy groups, followed by elimination of methanol to form an oxocarbenium ion, which is then attacked by water.[14]

The Synergistic Reactivity: Intramolecular Pictet-Spengler Reaction

When an aniline and a dimethoxymethyl group are present in the same molecule, particularly in a substrate like ortho-(dimethoxymethyl)aniline or its derivatives, a powerful acid-catalyzed intramolecular cyclization can occur. This transformation, a variant of the Pictet-Spengler reaction, is a highly efficient method for the synthesis of tetrahydroquinolines, a privileged scaffold in medicinal chemistry.[4][15]

Mechanism of the Intramolecular Pictet-Spengler Reaction

The reaction proceeds through a well-defined, multi-step mechanism that elegantly combines the characteristic reactivities of both functional groups.

Caption: Mechanism of the Intramolecular Pictet-Spengler Reaction.

-

In Situ Aldehyde Formation: The reaction is initiated by the acid-catalyzed hydrolysis of the dimethoxymethyl group to the corresponding aldehyde.[6]

-

Iminium Ion Formation: The newly formed aldehyde then undergoes condensation with the proximate aniline nitrogen to form a hemiaminal, which subsequently eliminates water to generate a highly electrophilic iminium ion.[1][16]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the aniline then acts as a nucleophile, attacking the iminium ion in an intramolecular SEAr cyclization to form the tetrahydroquinoline ring system.[16]

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroquinoline product.[17]

Causality in Experimental Design

The success of the Pictet-Spengler reaction is highly dependent on carefully chosen experimental conditions.

-

Catalyst Selection: Both Brønsted and Lewis acids can catalyze the reaction.[5]

-

Brønsted Acids (e.g., HCl, H₂SO₄, TFA, p-TsOH): These are commonly used and effectively promote both acetal hydrolysis and iminium ion formation.[2] However, strong acids can sometimes lead to side reactions or degradation of sensitive substrates.

-

Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃): These can be milder alternatives and are particularly effective at activating the acetal for hydrolysis and promoting the cyclization. Chiral Lewis acids have been explored for asymmetric variants, though their effectiveness can be hampered by product inhibition.[4]

-

-

Solvent Choice: The choice of solvent can influence reaction rates and yields. Aprotic solvents are often preferred to minimize competing hydrolysis of the iminium ion.

-

Temperature: While some highly activated substrates react at room temperature, many Pictet-Spengler reactions require heating to overcome the activation energy of the cyclization step.[1]

-

Substituent Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups enhance the nucleophilicity of the aromatic ring, facilitating the SEAr step and generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups deactivate the ring, making the cyclization more difficult and often requiring harsher conditions.[6]

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of a model tetrahydroquinoline provides a framework for a self-validating experimental design. Each step has an expected outcome that can be monitored to ensure the reaction is proceeding as planned.

Synthesis of a Tetrahydroquinoline via Intramolecular Pictet-Spengler Reaction

Reaction: Synthesis of 1,2,3,4-Tetrahydroquinoline from o-(Dimethoxymethyl)aniline

Caption: Experimental workflow for tetrahydroquinoline synthesis.

Materials:

-

o-(Dimethoxymethyl)aniline

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add o-(dimethoxymethyl)aniline (1.0 eq). Dissolve the starting material in anhydrous toluene (0.1-0.5 M).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation:

-

TLC/LC-MS Monitoring: Provides real-time validation of the reaction's progress. The appearance of a new spot (TLC) or a new mass peak (LC-MS) corresponding to the product confirms that the cyclization is occurring.

-

Aqueous Workup: The use of NaHCO₃ neutralizes the acid catalyst, preventing potential acid-catalyzed degradation of the product during workup and purification.

-

Spectroscopic Analysis: Unambiguously confirms the structure of the final product, validating the success of the synthesis.

Applications in Drug Development

The tetrahydroquinoline scaffold synthesized via the Pictet-Spengler reaction is a common motif in a wide range of biologically active molecules and approved drugs.[3] The ability to readily synthesize substituted tetrahydroquinolines makes this reaction a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 1: Examples of Bioactive Tetrahydroquinolines

| Compound | Biological Activity | Relevance in Drug Development |

| Viracept (Nelfinavir) | HIV protease inhibitor | An example of a complex drug molecule containing a tetrahydroisoquinoline-like core. |

| Martinelline | Bradykinin B1 and B2 receptor antagonist | Demonstrates the potential of natural products containing this scaffold as leads for drug discovery. |

| Dynemycin A | Antitumor antibiotic | Highlights the diverse biological activities associated with complex molecules built upon this heterocyclic system. |

Conclusion

The aniline and dimethoxymethyl functional groups, while possessing distinct individual reactivities, engage in a highly productive intramolecular Pictet-Spengler reaction under acidic conditions. This guide has elucidated the mechanistic underpinnings of this transformation, emphasizing the role of the aniline as a potent nucleophile and aromatic component, and the dimethoxymethyl group as a stable and convenient precursor to the requisite aldehyde. By understanding the causality behind experimental choices, such as catalyst selection and the management of aniline's high reactivity, researchers can design robust and self-validating synthetic protocols. The prevalence of the resulting tetrahydroquinoline scaffold in pharmacologically active agents underscores the importance of this chemistry in modern drug discovery and development.

References

- Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 13(6), 669-84.

- Grokipedia. (n.d.). Pictet–Spengler reaction.

- Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. (2009). Journal of the American Chemical Society.

- Benchchem. (2025). Application Notes and Protocols: N-Benzylaminoacetaldehyde Diethyl Acetal in the Pictet-Spengler Reaction.

- Benchchem. (2025).

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- Dalpozzo, R. (2012).

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry.

- The mechanism of the Pictet–Spengler reaction. (n.d.).

- chemeurope.com. (n.d.). Pictet-Spengler reaction.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C

- Arkivoc. (n.d.). The synthesis and reactions of some N-acyl-N-aryliminium ions.

- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (n.d.). ChemRxiv.

- ResearchGate. (2014).

- Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Deriv

- Preparation of tertiary amines by the reaction of iminium ions derived from unsymmetrical aminals with zinc and magnesium organometallics. (2015). Organic & Biomolecular Chemistry.

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2017). Molecules.

- Chemistry LibreTexts. (2019). 14.

- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters.

- Organic Chemistry Tutor. (n.d.).

- Pearson Study Prep. (2015).

- A synthesis of acetamidines. (2011). Tetrahedron Letters.

- The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. (n.d.).

- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.